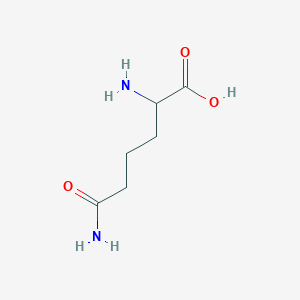

Acide 6-amino-6-oxohexanoïque

Vue d'ensemble

Description

2,6-Diamino-6-oxohexanoic acid (DAHO) is an amino acid derivative that has been studied for its potential applications in the fields of biochemistry, medicine, and pharmacology. It is a structural isomer of the amino acid lysine, and has been found to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Production enzymatique de l'acide 6-oxohexanoïque

Une méthode enzymatique pour la production d'acide 6-oxohexanoïque à partir d'acide 6-aminohexanoïque a été développée {svg_1}. Cette méthode utilise une ω-amino-groupe-oxydase (ω-AOX) provenant de Phialemonium sp. AIU 274 {svg_2}. L'acide 6-oxohexanoïque est produit à partir d'acide 6-aminohexanoïque avec un rendement de 100% {svg_3}. Cette méthode fournit une alternative plus sûre et plus rentable à la synthèse chimique de l'acide 6-oxohexanoïque {svg_4}.

Synthèse de poly(ε-caprolactone)s fonctionnalisées

L'acide 6-oxohexanoïque, qui peut être produit à partir d'acide 6-aminohexanoïque, est un candidat prometteur comme matière première pour la synthèse de poly(ε-caprolactone)s (PCLs) fonctionnalisées aux propriétés réglables {svg_5}. Ces PCLs substituées présentent une cristallinité, une hydrophilie, une biodégradation, une bioadhésion et des propriétés mécaniques réglables {svg_6}.

Synthèse enzymatique de précurseurs de nylon

Une interconversion enzymatique de l'acide 6-aminocaproïque et de l'acide adipique, qui sont des précurseurs chimiques clés à valeur ajoutée dans l'industrie pharmaceutique, des solvants et des polyamides, y compris le nylon-6 et le nylon-6,6, a été développée {svg_7}. Cette méthode utilise l'aminotransférase 4-aminobutyrate et la 6-oxohexanoate déshydrogénase {svg_8}. Le rendement pour la cascade enzymatique en une seule étape, en deux étapes, à partir de l'acide 6-aminocaproïque via l'intermédiaire 6-oxohexanoate jusqu'à l'acide adipique était de 88% {svg_9}.

Oxydation du cyclohexane

L'acide 6-oxohexanoïque s'accumule lors de l'oxydation du cyclohexane, de la cyclohexanone et de la 2-hydroxycyclohexanone {svg_10}. Ce processus est important dans la production de substrats monomères pour la synthèse de polymères {svg_11}.

Mécanisme D'action

Target of Action

AIU 274 . This enzyme plays a crucial role in the oxidation of ω-amino compounds .

Mode of Action

The mode of action of 2,6-Diamino-6-oxohexanoic acid involves its interaction with the ω-AOX enzyme. The ω-AOX enzyme catalyzes the oxidative deamination of long- and medium-chain substrates, resulting in the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid . This suggests that 2,6-Diamino-6-oxohexanoic acid might undergo a similar reaction.

Biochemical Pathways

It’s known that the compound can be produced from 6-aminohexanoic acid via an enzymatic method . This process involves the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid, which could potentially affect various biochemical pathways related to amino acid metabolism.

Result of Action

The compound’s interaction with the ω-aox enzyme and its role in the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid suggest that it may have significant effects on cellular metabolism .

Action Environment

It’s known that enzymatic reactions can be influenced by factors such as temperature, ph, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

2,6-Diamino-6-oxohexanoic acid interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and varies depending on the specific biomolecule involved .

Cellular Effects

2,6-Diamino-6-oxohexanoic acid influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the type of cell and the cellular processes involved .

Molecular Mechanism

The mechanism of action of 2,6-Diamino-6-oxohexanoic acid is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diamino-6-oxohexanoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,6-Diamino-6-oxohexanoic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,6-Diamino-6-oxohexanoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

2,6-Diamino-6-oxohexanoic acid is transported and distributed within cells and tissues in a variety of ways. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,6-Diamino-6-oxohexanoic acid and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The specific details may vary depending on the context and the specific biochemical reactions involved .

Propriétés

IUPAC Name |

2,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSUQQZGCHHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346546 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34218-76-3 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

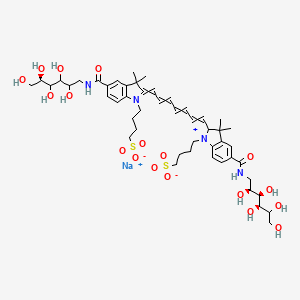

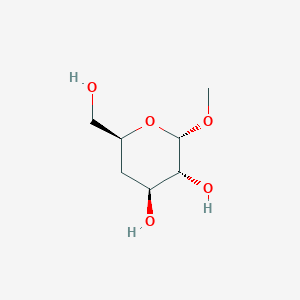

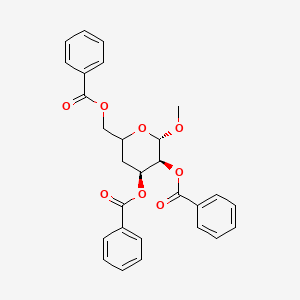

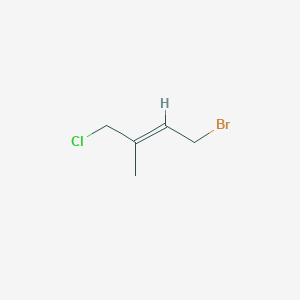

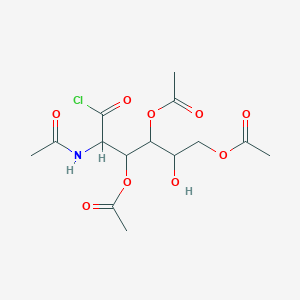

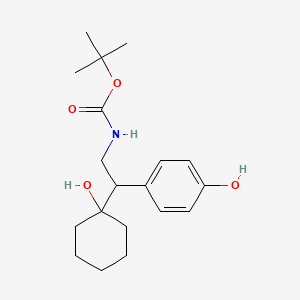

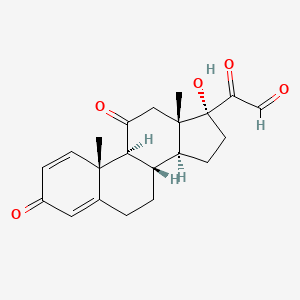

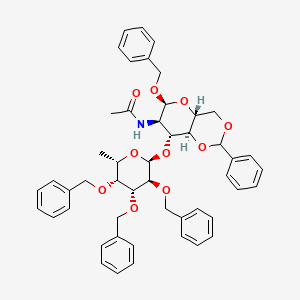

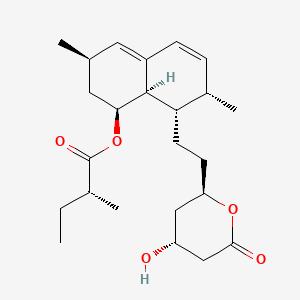

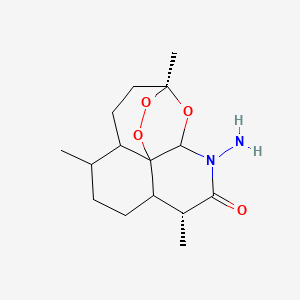

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)